Thermal Stability and Sublimation Resistance of 4‑Aminophthalic Anhydride vs. 3‑Aminophthalic Anhydride
The pure 4‑aminophthalic anhydride exhibits a melting endotherm at 207–208 °C with no detectable sublimation during heating to 500 °C, leaving an 86 % char residue. In contrast, the 3‑aminophthalic anhydride melts at 192 °C (sharp endotherm) and loses approximately 45 % of its mass through sublimation before polymerization, yielding only ~40 % polymeric residue at 500 °C [1]. This direct head‑to‑head thermogravimetric comparison demonstrates that the 4‑isomer monomer is far more resistant to volatilisation loss during thermal imidization, making it the preferred anhydride monomer for high‑temperature polyimide coatings where monomer retention is critical.
| Evidence Dimension | Thermal behaviour of isomeric aminophthalic anhydrides (DSC/TGA, 3 °C/min under N₂) |
|---|---|
| Target Compound Data | 4‑Aminophthalic anhydride: mp 207–208 °C; sublimation not observed; 86 % char residue at 500 °C; weight loss to 325 °C ≈ 11 % (theoretical water loss for imidization: 11 %) |
| Comparator Or Baseline | 3‑Aminophthalic anhydride: mp 192 °C; sublimes from ~125 °C with ~45 % mass loss before polymerization; ~40 % char residue at 500 °C |
| Quantified Difference | 46 percentage‑point higher char yield (86 % vs. 40 %); negligible vs. severe sublimation loss; 15–16 °C higher melting point |
| Conditions | Differential scanning calorimetry and thermogravimetric analysis at 3 °C/min heating rate under nitrogen; melt‑no‑melt technique (Fisher‑Johns apparatus) |
Why This Matters
For polyimide synthesis via melt polycondensation, the 4‑isomer anhydride provides near‑stoichiometric monomer incorporation without the ~45 % sublimation loss that plagues the 3‑isomer, directly translating to higher polymer yield and better batch reproducibility.
- [1] DʼAlelio, G. F. (1976) US Patent 3,979,416 – Preparation of aminophthalic anhydrides. Columns 5–7 (thermal characterization of 3‑ and 4‑aminophthalic anhydrides). https://patents.google.com/patent/US3979416A/en View Source
